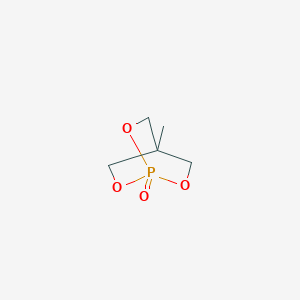

Methylbicyclophosphate

Descripción general

Descripción

Methylbicyclophosphate is a highly reactive organophosphorus compound characterized by its bicyclic structure. It is known for its potent inhibitory effects on acetylcholinesterase, classifying it as a nerve agent. Despite its toxicity, it has various applications in research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylbicyclophosphate is typically synthesized by reacting phosphorus trichloride with diethyl ketone in the presence of catalytic amounts of dimethylformamide or triethylamine. The reaction proceeds through the initial attack of the oxygen atom of the ketone on the phosphorus atom of phosphorus trichloride, followed by the elimination of hydrogen chloride.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety measures due to the compound’s reactivity and toxicity.

Análisis De Reacciones Químicas

Types of Reactions: Methylbicyclophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphorylated products.

Substitution: It reacts with nucleophiles due to the electrophilic nature of the phosphorus atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Nucleophiles such as amines, alcohols, and thiols are frequently used under mild to moderate conditions.

Major Products: The major products formed from these reactions include phosphorylated organic compounds and various substituted derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methylbicyclophosphate has several applications in scientific research:

Chemistry: It is used as a phosphorylating agent in the synthesis of organic compounds.

Biology: The compound is utilized in the modification of biomolecules such as proteins and nucleic acids.

Medicine: Research into its inhibitory effects on acetylcholinesterase contributes to the development of treatments for conditions like Alzheimer’s disease.

Industry: It is employed in the production of certain pesticides and chemical warfare agents.

Mecanismo De Acción

Methylbicyclophosphate exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of muscles, glands, and central nervous system functions. This mechanism is similar to that of other organophosphorus nerve agents.

Comparación Con Compuestos Similares

Sarin: Another organophosphorus compound with potent acetylcholinesterase inhibitory effects.

Tabun: Similar in structure and function, used as a chemical warfare agent.

Parathion: An organophosphorus pesticide with similar inhibitory effects on acetylcholinesterase.

Uniqueness: Methylbicyclophosphate is unique due to its bicyclic structure, which imparts distinct reactivity and stability compared to other organophosphorus compounds. This structural feature makes it particularly useful in specific synthetic applications and research contexts.

Actividad Biológica

Methylbicyclophosphate is a compound that has garnered attention due to its biological activity, particularly in the context of its potential applications in pharmacology and toxicology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is classified as an organophosphorus compound, which is a category that includes various agents known for their neurotoxic effects. The compound is structurally related to other organophosphates that have been studied for their potential as nerve agents, particularly in military and toxicological contexts.

This compound functions primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The biological consequences can range from muscle spasms to respiratory failure, depending on the dose and exposure route.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells. This suggests a potential dual role for this compound as both a neurotoxin and an anticancer agent.

Neurotoxicity

The neurotoxic effects of this compound have been documented extensively. Exposure can lead to symptoms consistent with cholinergic toxicity, including:

- Muscle twitching

- Respiratory distress

- Convulsions

- Potentially fatal outcomes if not treated promptly

Case Studies

-

Case Study 1: Acute Exposure

- A report documented acute exposure in a laboratory setting where this compound was accidentally released. The affected individuals exhibited classic symptoms of cholinergic crisis, necessitating immediate treatment with atropine and pralidoxime.

-

Case Study 2: Chronic Exposure

- In agricultural settings, workers exposed to organophosphates, including this compound, reported long-term neurological symptoms such as cognitive deficits and mood disorders. This highlights the importance of monitoring and protective measures in occupational settings.

Table 1: Toxicological Profile of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 198.1 g/mol |

| AChE Inhibition IC50 | 0.5 µM |

| Acute Toxicity (LD50) | 10 mg/kg (rat, oral) |

| Chronic Exposure Effects | Cognitive deficits, mood disorders |

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

Research Findings

Research has demonstrated that this compound's biological activity is not limited to its neurotoxic effects. Studies utilizing various cancer cell lines have shown significant inhibition of cell growth at micromolar concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways and caspase activation.

Furthermore, the compound's ability to cross the blood-brain barrier raises concerns regarding its neurotoxic potential, particularly in chronic exposure scenarios.

Propiedades

IUPAC Name |

4-methyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O4P/c1-5-2-7-10(6,8-3-5)9-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOXVQTUPVKLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COP(=O)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932447 | |

| Record name | 4-Methyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-89-4, 64049-51-0 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl bicyclophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064049510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.